
2-(4-Chloroanilino)-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a quinazolinone core, which is a common structural motif in various biologically active molecules.
Vorbereitungsmethoden
The synthesis of 2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide typically involves a multi-step process. The starting materials, such as 4-chloroaniline and 2-phenylquinazolin-4(3H)-one, undergo a series of reactions including acylation, cyclization, and condensation . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound has shown promise in studies related to enzyme inhibition and protein binding.
Wirkmechanismus
The mechanism of action of 2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity . The pathways involved in these effects are often related to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Vergleich Mit ähnlichen Verbindungen
When compared to other quinazolinone derivatives, 2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide stands out due to its specific substitution pattern, which imparts unique biological properties. Similar compounds include:
2-Phenylquinazolin-4(3H)-one: A precursor in the synthesis of the target compound.
4-Chloroaniline derivatives: These compounds share the 4-chlorophenyl group and exhibit similar reactivity in substitution reactions.
The uniqueness of 2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide lies in its ability to combine the structural features of both quinazolinone and 4-chloroaniline, resulting in a compound with enhanced biological activity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H17ClN4O2 |
|---|---|
Molekulargewicht |
404.8 g/mol |
IUPAC-Name |
2-(4-chloroanilino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H17ClN4O2/c23-16-10-12-17(13-11-16)24-14-20(28)26-27-21(15-6-2-1-3-7-15)25-19-9-5-4-8-18(19)22(27)29/h1-13,24H,14H2,(H,26,28) |
InChI-Schlüssel |
ZOZYNNMWDRRVCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)CNC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


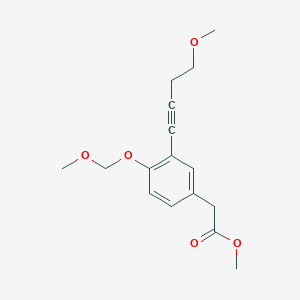
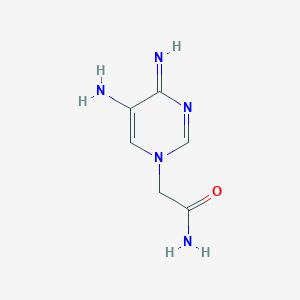
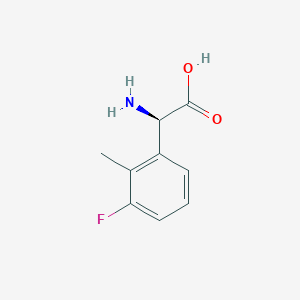
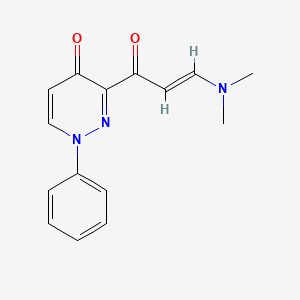

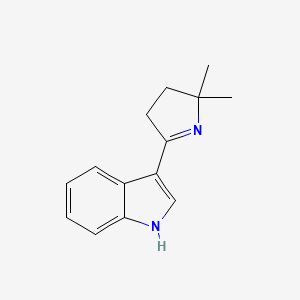
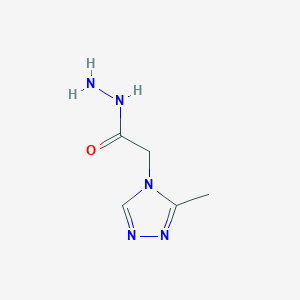
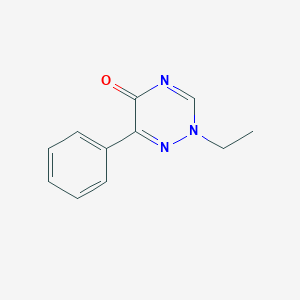
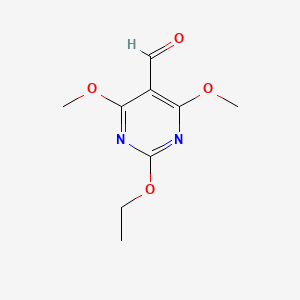
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
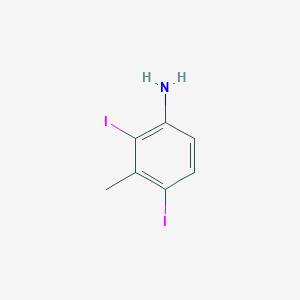
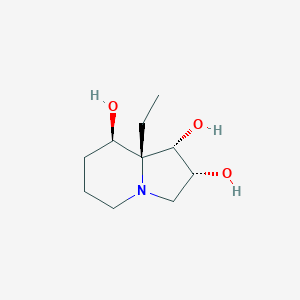

![7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13098897.png)
